molecular formula C9H15NO3 B2531141 N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide CAS No. 2189893-43-2

N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide

Cat. No.: B2531141
CAS No.: 2189893-43-2
M. Wt: 185.223
InChI Key: AYOVETDQILAROP-UHFFFAOYSA-N
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Description

N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.223 g/mol. This compound is characterized by the presence of an oxolane ring substituted with a methoxymethyl group and a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide typically involves the reaction of 3-(methoxymethyl)oxolane with prop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity of the compound.

Chemical Reactions Analysis

N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include halogens, acids, and bases.

    Addition: The compound can participate in addition reactions, particularly with electrophiles and nucleophiles, leading to the formation of various addition products.

Scientific Research Applications

N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its effects on biological systems.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

N-[3-(Methoxymethyl)oxolan-3-yl]prop-2-enamide can be compared with other similar compounds such as:

    N-[(3-Methoxyoxolan-3-yl)methyl]prop-2-enamide: This compound has a similar structure but differs in the position of the methoxy group.

    This compound analogs: These compounds have variations in the substituents on the oxolane ring or the prop-2-enamide moiety, leading to differences in their chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Properties

IUPAC Name

N-[3-(methoxymethyl)oxolan-3-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-3-8(11)10-9(6-12-2)4-5-13-7-9/h3H,1,4-7H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOVETDQILAROP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCOC1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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